Acide stérulique

Vue d'ensemble

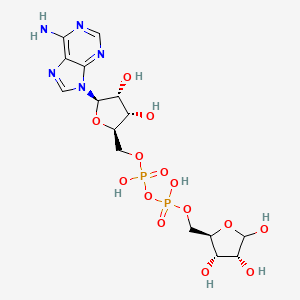

Description

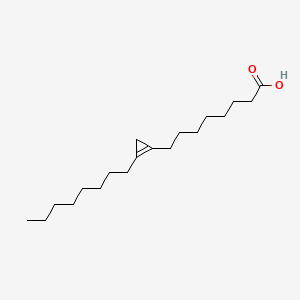

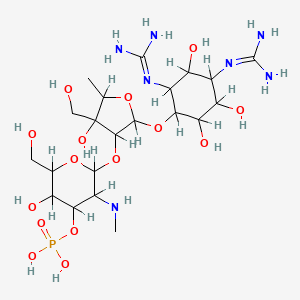

L’acide stérculique est un acide gras cyclopropénique que l’on trouve principalement dans les graines de plantes appartenant au genre Sterculia, telles que Sterculia foetida . Ce composé est connu pour sa structure unique, qui comprend un cycle cyclopropénique, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques.

Applications De Recherche Scientifique

Sterculic acid has numerous applications in scientific research:

Chemistry: Used as a model compound to study cyclopropene chemistry and reactions.

Industry: Utilized in the production of biodiesel and other bio-based products.

Mécanisme D'action

L’acide stérculique exerce ses effets principalement en inhibant l’enzyme stéaroyl-CoA désaturase (SCD1). Cette enzyme est responsable de la biosynthèse des acides gras monoinsaturés à partir des acides gras saturés . En inhibant la SCD1, l’acide stérculique affecte le métabolisme des lipides, ce qui entraîne divers effets physiologiques. De plus, l’acide stérculique possède des propriétés anti-inflammatoires et des rôles protecteurs dans les maladies rétiniennes .

Analyse Biochimique

Biochemical Properties

Sterculic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of stearoyl-CoA desaturase (SCD). This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting SCD, sterculic acid affects the synthesis of fatty acids such as palmitoleate and oleate . This inhibition has implications for lipid metabolism and energy storage, influencing various physiological processes.

Cellular Effects

Sterculic acid exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, sterculic acid’s inhibition of stearoyl-CoA desaturase leads to reduced synthesis of monounsaturated fatty acids, impacting cellular membrane physiology and signaling . Additionally, sterculic acid has anti-inflammatory properties and protective roles in retinal diseases such as age-related macular degeneration .

Molecular Mechanism

At the molecular level, sterculic acid exerts its effects primarily through the inhibition of stearoyl-CoA desaturase. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to changes in lipid composition and cellular signaling . Sterculic acid also interacts with other biomolecules, influencing gene expression and enzyme activity. Its anti-inflammatory effects are mediated through the modulation of nuclear factor kappa-B (NFκB) signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sterculic acid can vary over time. Studies have shown that sterculic acid is relatively stable and can maintain its inhibitory effects on stearoyl-CoA desaturase over extended periods . Long-term exposure to sterculic acid may lead to compensatory mechanisms in cells, potentially altering its efficacy. Additionally, sterculic acid’s stability and degradation in different experimental conditions can influence its overall impact on cellular function .

Dosage Effects in Animal Models

The effects of sterculic acid in animal models are dose-dependent. At lower doses, sterculic acid has been shown to inhibit stearoyl-CoA desaturase effectively, leading to changes in lipid metabolism and reduced inflammation . Higher doses of sterculic acid may result in toxic or adverse effects, including cell death and impaired cellular function . These dosage effects highlight the importance of optimizing sterculic acid concentrations for therapeutic applications.

Metabolic Pathways

Sterculic acid is involved in several metabolic pathways, primarily through its interaction with stearoyl-CoA desaturase. By inhibiting this enzyme, sterculic acid affects the conversion of saturated fatty acids to monounsaturated fatty acids, altering lipid metabolism and energy storage . Additionally, sterculic acid’s impact on metabolic flux and metabolite levels can influence various physiological processes, including inflammation and cellular signaling .

Transport and Distribution

Within cells and tissues, sterculic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Sterculic acid’s ability to inhibit stearoyl-CoA desaturase also plays a role in its distribution, as it can alter lipid composition and membrane dynamics .

Subcellular Localization

Sterculic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in cellular membranes, where it interacts with stearoyl-CoA desaturase and other biomolecules . This localization is crucial for its inhibitory effects on lipid metabolism and cellular signaling. Additionally, sterculic acid’s distribution within specific compartments or organelles can impact its activity and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de l’acide stérculique commence par la cyclopropanation de l’alcène de l’acide oléique lié aux phospholipides, un acide gras cis-monoinsaturé à 18 carbones . Cette transformation implique deux étapes mécanistiques :

Méthylation électrophile : Utilisation de la S-adénosylméthionine pour former un intermédiaire carbocationique.

Cyclisation : Perte d’un proton catalysée par une enzyme cyclopropane-acyl-phospholipide synthase.

Le produit, l’acide dihydrostérculique, est ensuite converti en acide stérculique par déshydrogénation du cyclopropane cis-disubstitué en cyclopropène .

Méthodes de production industrielle : La production industrielle de l’acide stérculique implique généralement l’extraction des graines de Sterculia foetida. Les graines sont traitées pour extraire l’huile, qui est ensuite soumise à des techniques de purification et d’isolement afin d’obtenir de l’acide stérculique .

Analyse Des Réactions Chimiques

Types de réactions : L’acide stérculique subit diverses réactions chimiques, notamment :

Oxydation : L’acide stérculique peut être oxydé pour former des époxydes correspondants et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’acide stérculique en ses analogues saturés.

Substitution : Le cycle cyclopropénique peut subir des réactions de substitution avec divers nucléophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Hydrogénation utilisant du palladium sur charbon comme catalyseur.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans des conditions douces.

Principaux produits :

Oxydation : Époxydes et dérivés hydroxylés.

Réduction : Acides gras saturés.

Substitution : Dérivés cyclopropéniques avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

L’acide stérculique a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions du cyclopropène.

Industrie : Utilisé dans la production de biodiesel et d’autres produits bio-sourcés.

Comparaison Avec Des Composés Similaires

L’acide stérculique est unique en raison de sa structure cyclique cyclopropénique. Des composés similaires comprennent :

Acide malvalique : Un autre acide gras cyclopropénique trouvé dans la même famille de plantes.

Acide dihydrostérculique : Un analogue saturé de l’acide stérculique.

Acide oléique : Un acide gras monoinsaturé qui sert de précurseur dans la biosynthèse de l’acide stérculique.

L’acide stérculique se distingue par ses puissants effets inhibiteurs sur la stéaroyl-CoA désaturase et sa structure chimique unique, qui confère des activités biologiques distinctes .

Propriétés

IUPAC Name |

8-(2-octylcyclopropen-1-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKPYLNZGDCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970445 | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-87-4, 55088-60-3 | |

| Record name | Sterculic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterculic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERCULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERCULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

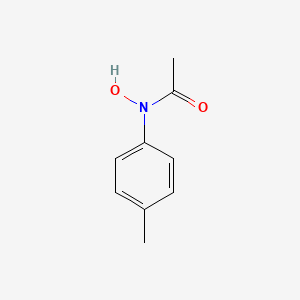

![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)

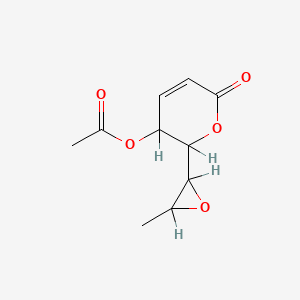

![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)

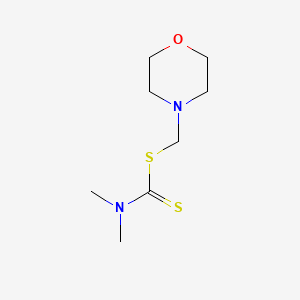

![[5-chloro-14-[2-(diethylamino)ethyl]-15-oxido-8-thia-14-aza-15-azoniatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-10-yl]methanol](/img/structure/B1202187.png)